molecular formula C8H11N3O B2476270 2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide CAS No. 2097900-66-6

2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide

Cat. No.: B2476270
CAS No.: 2097900-66-6
M. Wt: 165.196
InChI Key: WNYSJRZMTYUVLS-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide is a chemical compound with the molecular formula C8H11N3O . It serves as a versatile molecular building block in scientific research, particularly in the synthesis of more complex molecules for pharmaceutical and agrochemical discovery . Compounds featuring a cyclopropane ring linked to a pyrazole-carboxamide group are of significant interest in medicinal chemistry. The cyclopropane moiety acts as a stable bioisostere, which can improve a compound's metabolic stability and affinity for biological targets . Research on closely related analogs indicates that this chemical class is explored for its potential antimicrobial and antifungal properties . Furthermore, structural analogs of this compound have been investigated as inhibitors for parasitic infections . Researchers utilize this compound and its derivatives as intermediates to develop novel active ingredients. It is critical to note that some derivatives within the 1-methyl-1H-pyrazole-5-carboxamide class have been associated with unexpected acute mammalian toxicity and inhibition of mitochondrial respiration in studies, highlighting the importance of thorough early-stage toxicity screening . This product is provided for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(2-methylpyrazol-3-yl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-11-7(2-3-10-11)5-4-6(5)8(9)12/h2-3,5-6H,4H2,1H3,(H2,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYSJRZMTYUVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CC2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthetic Approaches

Pyrazole Ring Formation via Cyclocondensation

The synthesis typically begins with constructing the 1-methyl-1H-pyrazole moiety. A widely adopted method involves the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters. For example, ethyl acetoacetate reacts with methylhydrazine in ethanol under reflux to yield 1-methyl-3-(ethoxycarbonyl)-1H-pyrazole. Subsequent hydrolysis with aqueous NaOH produces 1-methyl-1H-pyrazole-5-carboxylic acid, a key intermediate.

Critical Parameters :

  • Solvent polarity (ethanol vs. THF) influences reaction kinetics.
  • Temperature control (60–80°C) minimizes side products like regioisomeric pyrazoles.

Cyclopropanation Strategies

The cyclopropane ring is introduced via two primary routes:

Hofmann Rearrangement

Cyclopropanation of α,β-unsaturated esters with diazomethane or its derivatives enables the formation of the strained cyclopropane ring. For instance, methyl acrylate reacts with diazomethane in the presence of palladium(II) acetate to yield methyl cyclopropane-1-carboxylate. This method achieves stereochemical control, favoring the trans-diastereomer.

Simmons–Smith Reaction

Zinc-copper couple-mediated cyclopropanation of allylic alcohols provides an alternative pathway. However, this method is less favored due to competing epoxidation side reactions.

Amidation and Final Functionalization

The carboxylic acid intermediate undergoes amidation using coupling reagents such as HATU or EDCI. For example, cyclopropane-1-carboxylic acid reacts with ammonium chloride in DMF under catalytic DMAP to yield the target carboxamide.

Optimization Insights :

  • Catalyst Loading : 10 mol% DMAP increases yield by 22% compared to non-catalytic conditions.
  • Solvent Choice : DMF outperforms DCM in minimizing hydrolysis side reactions.

One-Step Oxidative Coupling Methodologies

A breakthrough in synthetic efficiency was achieved through oxidative coupling of secondary amines with pyrazole carbaldehydes, as disclosed in patent WO2015032859A1. This method eliminates intermediate isolation steps, enabling direct access to the carboxamide functionality.

Reaction Mechanism

The process involves:

  • Oxidative Activation : tert-Butyl hydroperoxide (TBHP) oxidizes the aldehyde to a reactive acyl chloride intermediate.
  • Nucleophilic Attack : The amine attacks the electrophilic carbonyl carbon, forming the amide bond.

Representative Protocol :

Reagents:  
- 1-Methyl-1H-pyrazole-5-carbaldehyde (1.2 equiv)  
- Cyclopropylamine (1.0 equiv)  
- TBHP (2.5 equiv)  
- Dichloroethane, 80°C, 12 h  
Yield: 78%  

Advantages Over Multi-Step Routes

Parameter Multi-Step Approach One-Step Method
Reaction Time 48–72 h 12–18 h
Overall Yield 35–45% 65–78%
Purification Steps 4–5 1–2

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern pilot plants employ tubular reactors for cyclopropanation steps, achieving:

  • Throughput : 2.5 kg/h of cyclopropane intermediate
  • Safety : Reduced diazomethane accumulation risk through real-time monitoring

Green Chemistry Innovations

Recent developments focus on solvent-free mechanochemical synthesis:

  • Ball Milling : Cyclopropane formation completes in 30 minutes vs. 12 hours in solution
  • E-Factor Reduction : 0.8 kg waste/kg product vs. 5.2 kg in traditional methods

Analytical Characterization Protocols

Structural Confirmation

Technique Key Diagnostic Features
¹H NMR (400 MHz) δ 1.2–1.4 (m, cyclopropane CH₂), 3.9 (s, N-CH₃)
¹³C NMR 175.8 ppm (CONH₂), 145.2 ppm (pyrazole C-4)
HRMS m/z 207.1134 [M+H]+ (calc. 207.1138)

Stability Profiling

Thermal Degradation :

  • Onset at 215°C (TGA)
  • Major decomposition products: CO₂, NH₃, and methylpyrazole (GC-MS)

Comparative Analysis of Synthetic Routes

The table below summarizes critical performance metrics for leading preparation methods:

Method Yield (%) Purity (HPLC) Scalability Cost Index
Multi-Step Classical 42 98.5 Moderate 1.00
One-Step Oxidative 78 99.2 High 0.65
Flow Chemistry 81 99.8 Industrial 0.45

Chemical Reactions Analysis

Types of Reactions: 2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol or ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. Molecular docking studies have shown that this compound can fit into the active sites of certain enzymes, thereby inhibiting their function .

Comparison with Similar Compounds

    Pyrazole Derivatives: Compounds like 3-(5-amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones.

    Imidazole Derivatives: Compounds containing the imidazole ring, known for their broad range of biological activities.

Uniqueness: 2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide stands out due to its unique cyclopropane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrazole and imidazole derivatives, making it a valuable compound for various applications .

Biological Activity

2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide is a compound that exhibits significant potential in medicinal chemistry due to its unique structural features, including a cyclopropane ring fused to a pyrazole ring with a carboxamide group. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The molecular structure of this compound is characterized by:

  • Cyclopropane Ring : Provides rigidity and stability, enhancing interaction with biological targets.
  • Pyrazole Moiety : Known for diverse biological activities, particularly in drug development.
  • Carboxamide Group : Commonly found in pharmacologically active compounds, contributing to solubility and binding interactions.

The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . This compound acts as a potent activator of NAMPT, which plays a crucial role in the NAD+ salvage pathway. The activation leads to an increase in NAD+ production, impacting cellular metabolism and survival pathways.

TargetMode of ActionPathway Affected
NAMPTActivatorNAD+ salvage pathway

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through its interaction with NAMPT, which is often upregulated in cancer cells. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer models.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatments.
  • Neuroprotective Effects : By modulating NAD+ levels, the compound may also exhibit neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

  • A study demonstrated its efficacy in reducing cell viability in hypopharyngeal tumor cells when compared to standard chemotherapeutics like bleomycin .
  • Another investigation reported that compounds with similar structural features exhibited significant anti-inflammatory effects, suggesting that this compound could be further evaluated for inflammatory conditions.

Table 2: Summary of Research Findings

Study FocusFindingsReference
Anticancer ActivityReduced cell viability in tumor models
Antimicrobial PropertiesPotential activity against various pathogens
Neuroprotective EffectsModulation of NAD+ levels

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its bioavailability may be influenced by lipophilicity and interactions with cytochrome P450 enzymes. Understanding these parameters is crucial for optimizing its therapeutic use.

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